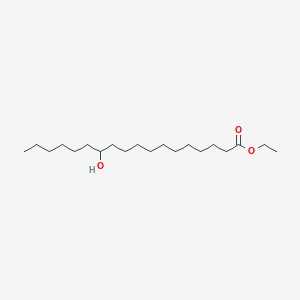

12-Hydroxystearic acid ethyl ester

Vue d'ensemble

Description

12-Hydroxystearic acid ethyl ester is a chemical compound that is commonly used as an emollient and thickening agent in various cosmetic and personal care products . It is derived from stearic acid, a saturated fatty acid found in animal and vegetable fats and oils .

Synthesis Analysis

The synthesis of this compound can be achieved by esterifying 12-Hydroxystearic acid with a monohydric alcohol . Anhydrous hydrogen chloride may conveniently be used to catalyze the reaction, and the reaction mixture may be fractionally distilled under reduced pressure to recover the ester .

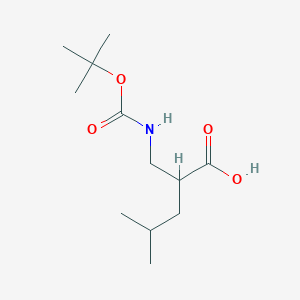

Molecular Structure Analysis

The molecular formula of this compound is C20H40O3 . Its molecular weight is 328.53 .

Chemical Reactions Analysis

The linkage of the hydrophilic compounds with 12-Hydroxystearic acid occurs via ester bonds .

Physical And Chemical Properties Analysis

This compound has a density of 0.912 g/cm3 . Its boiling point is 414.3ºC at 760 mmHg . The compound is solid in form .

Applications De Recherche Scientifique

Detergency and Surfactant Properties

12-Hydroxystearic acid ethyl ester exhibits notable detergency capabilities. In a study comparing the detergency of various polyethenoxy alkanoates, it was found that the nonionic esters prepared from lauric and myristic acids had greater detergency than those from pelargonic and stearic acids. 12-Hydroxystearic acid was also studied in this context, highlighting its potential use in detergents and cleaning agents (Ballun, Schumacher, Kapella, & Karabinos, 1954).

Food Industry Applications

In the food industry, 12-hydroxystearic acid and ethylcellulose are utilized as organogelators to structure vegetable oils in various products. These compounds can replace saturated fats in foods like cookies and sausages while retaining the fatty acid profile of the original oils. This technology is also useful for controlled release of nutraceuticals and pharmaceuticals in food products (Stortz, Zetzl, Barbut, Cattaruzza, & Marangoni, 2012).

Material Science and Chemistry

In material science, this compound's self-assembly properties are of interest. Its ability to form fibers, ribbons, and tubes in various solvents due to the polarity and position of the hydroxyl group is significant. These properties make it suitable for applications in drug delivery systems, hydrogels, organogels, xerogels, and aerogels (Fameau & Rogers, 2020).

Enzymatic Catalysis

In a study focusing on enzymatic catalysis, high-purity mono- and di-esters of polyethylene glycol with stearic acid or 12-hydroxystearic acid were synthesized using immobilized Candida antarctica lipase B. This process, performed without solvents, highlights the potential of this compound in green chemistry and enzymatic synthesis (Viklund & Hult, 2004).

Environmental Applications

This compound also shows potential in environmental applications. It has been used in the synthesis of amphiphilic scaffolds capable of selective capture of hydrogen halides, demonstrating an innovative approach for removing toxic chemicals and aiding in environmental management (Sharma, Gupta, Tiwari, Basu, & DuttKonar, 2020).

Mécanisme D'action

Mode of Action

They may also have a role in the formation of self-assembled structures, such as micelles or lamellar structures, which can influence the delivery and availability of other bioactive compounds .

Biochemical Pathways

They can also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Result of Action

They may also influence the behavior of mixtures of fatty acids in aqueous solutions, leading to a variety of morphological transitions .

Action Environment

Factors such as temperature can influence the behavior of fatty acid esters in aqueous solutions, affecting their ability to form self-assembled structures .

Safety and Hazards

When handling 12-Hydroxystearic acid ethyl ester, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

ethyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUQJFRSOKONGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002917 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82807-36-1 | |

| Record name | Ethyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

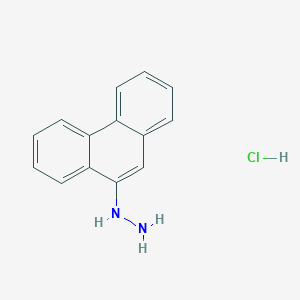

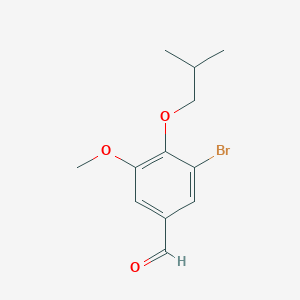

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine](/img/structure/B3156344.png)

![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)

![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)